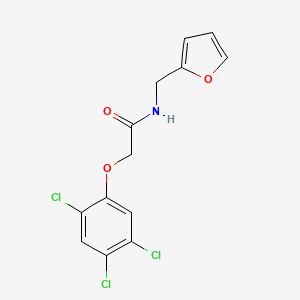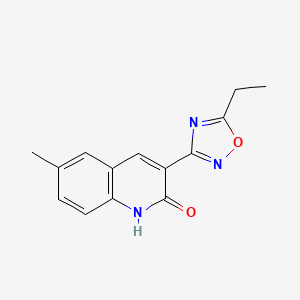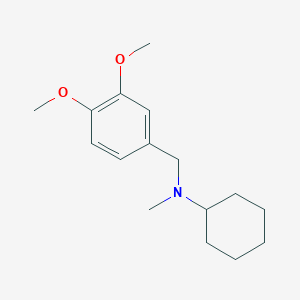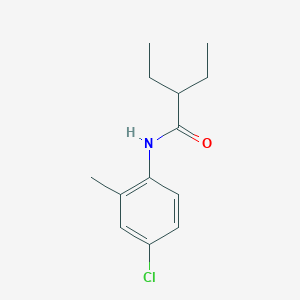methanone CAS No. 6230-47-3](/img/structure/B5879711.png)
[4-(diethylamino)phenyl](2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(diethylamino)phenyl](2-methylphenyl)methanone, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. MDMA is a psychoactive drug that is commonly used for recreational purposes due to its euphoric and empathogenic effects. However, this drug has also been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces its characteristic effects of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in the levels of hormones such as cortisol and oxytocin. These effects can lead to a number of potential risks and side effects, particularly when used in high doses or in combination with other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has a number of advantages and limitations for use in lab experiments. One advantage is its ability to produce consistent and reliable effects, which can make it a useful tool for studying the neurobiological basis of behavior. However, MDMA also has a number of limitations, including the potential for neurotoxicity and the difficulty of controlling for individual differences in response to the drug.
Zukünftige Richtungen
There are a number of potential future directions for research on MDMA. One area of interest is the development of new therapeutic applications, particularly in the treatment of mental health disorders. Other areas of research include the development of new synthetic methods for MDMA production, as well as the investigation of potential risks and side effects associated with long-term use. Overall, the continued study of MDMA has the potential to yield important insights into the neurobiological basis of behavior, as well as new treatments for a range of mental health disorders.
Synthesemethoden
MDMA is synthesized through a multistep process that involves the reduction of safrole, a natural compound found in sassafras oil, to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted to MDMA through a reductive amination reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive research in recent years, with studies investigating its potential therapeutic applications in the treatment of mental health disorders. One of the most promising areas of research has been in the treatment of PTSD, where MDMA-assisted psychotherapy has been shown to significantly reduce symptoms in patients. Other areas of research include the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
[4-(diethylamino)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-4-19(5-2)16-12-10-15(11-13-16)18(20)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZOCBWEYEORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977861 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
CAS RN |
6230-47-3 |
Source


|
| Record name | [4-(Diethylamino)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)






![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)





![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)